

understanding the pKa and acidity of chloroacetic acid.

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Compound of Interest

Compound Name: Chloroacetic acid

Cat. No.: B1668787

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An In-depth Technical Guide to the pKa and Acidity of **Chloroacetic Acid**

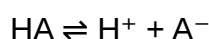
Introduction

Chloroacetic acid (ClCH₂COOH), also known as **monochloroacetic acid** (MCA), is a halogenated carboxylic acid of significant interest in organic synthesis and various industrial applications, including the production of herbicides, dyes, and pharmaceuticals.[1][2] A thorough understanding of its acidic properties, quantified by its pKa value, is fundamental for professionals in chemical research and drug development. This is because the degree of ionization of a molecule at a given pH governs its solubility, reactivity, and biological activity.

This technical guide provides a detailed examination of the factors governing the acidity of **chloroacetic acid**, a comparative analysis with related compounds, and a comprehensive protocol for its experimental pKa determination.

Fundamentals of Acidity and pKa

The acidity of a compound in a Brønsted-Lowry context is its ability to donate a proton (H⁺). For a weak acid like **chloroacetic acid** (HA), its dissociation in water is an equilibrium reaction:



The acid dissociation constant, K_a, is the equilibrium constant for this reaction and is a direct measure of acid strength. A larger K_a value indicates a stronger acid.

$$K_a = \frac{[H^+][A^-]}{[HA]}$$

The pKa is defined as the negative base-10 logarithm of the Ka:

$$pK_a = -\log_{10}(K_a)$$

A lower pKa value corresponds to a higher Ka and thus a stronger acid.^[3] The pKa also represents the pH at which the acid is 50% dissociated, meaning the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal.^[4] This relationship is described by the Henderson-Hasselbalch equation.^{[5][6]}

The Acidity of Chloroacetic Acid: An Analysis

Chloroacetic acid is a significantly stronger acid than its parent compound, acetic acid. This enhanced acidity is primarily attributed to the influence of the chlorine substituent on the stability of the conjugate base.

Dissociation of Chloroacetic Acid

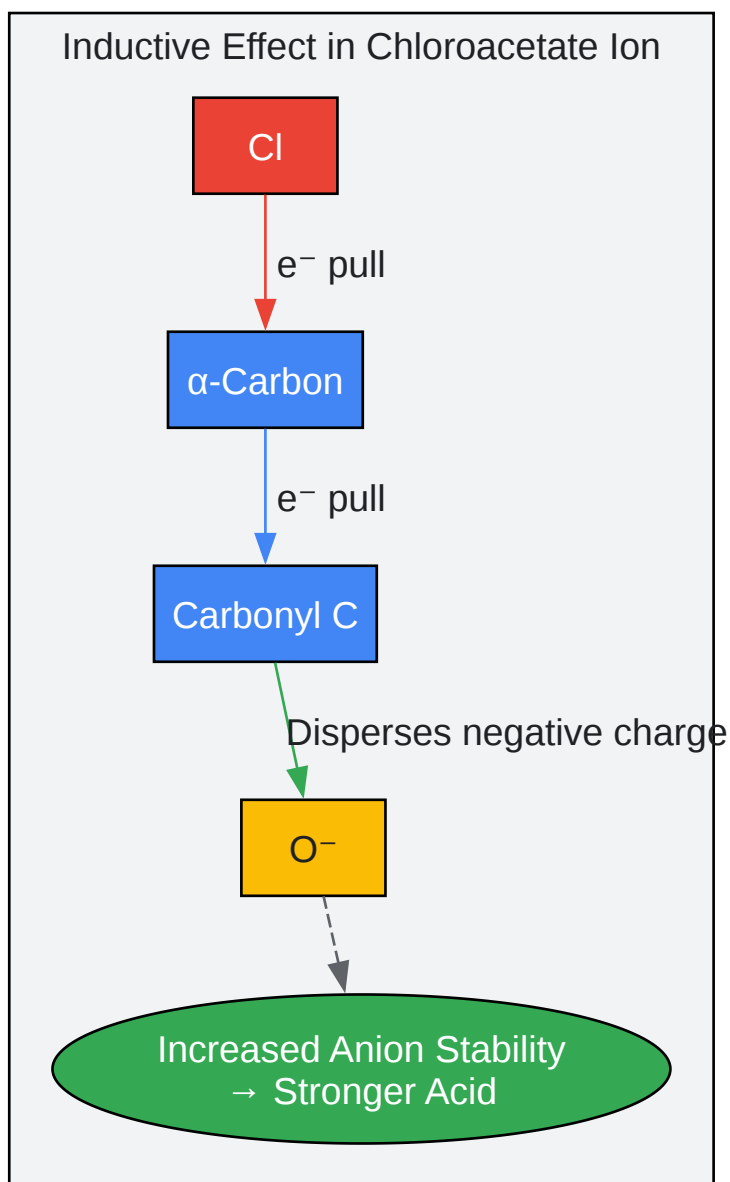
In an aqueous solution, **chloroacetic acid** dissociates to form a chloroacetate ion and a proton.

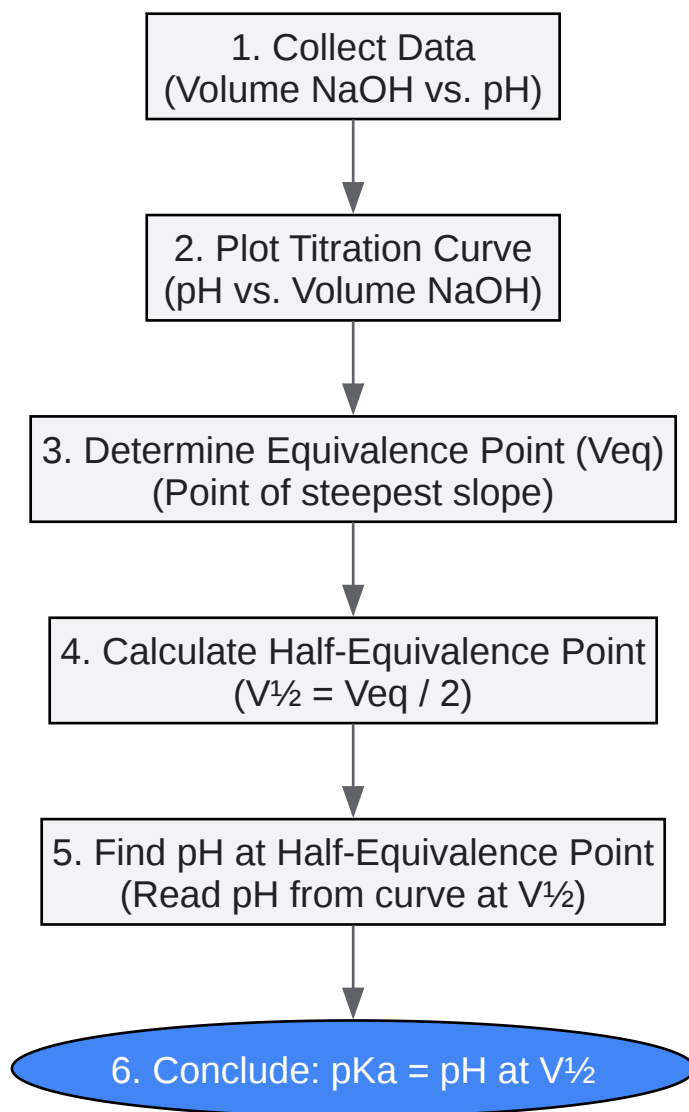
Caption: Dissociation equilibrium of **chloroacetic acid**.

The Inductive Effect

The primary reason for **chloroacetic acid**'s enhanced acidity is the inductive effect. Chlorine is a highly electronegative atom, and it withdraws electron density from the adjacent carbon atom.^{[7][8]} This electron-withdrawing effect is transmitted through the sigma (σ) bonds of the molecule, a phenomenon known as the negative inductive effect (-I effect).^{[3][9]}

This pull of electron density propagates to the carboxylate group, making the oxygen atoms less electron-rich. Consequently, the O-H bond is weakened, facilitating the release of the proton (H⁺).^{[3][10]} More importantly, this inductive withdrawal of electrons stabilizes the resulting chloroacetate anion (the conjugate base).^{[9][11][12]} By delocalizing the negative charge over a larger area, the stability of the anion is increased, which shifts the dissociation equilibrium to the right, favoring the formation of products and resulting in a stronger acid.^[3]





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